Cas no 1369969-44-7 (2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione)

2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
-
- Rivaroxaban Impurity 42
- 2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione
- 2-[(2S)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione
- AKOS025393369
- GS-0019
- 1H-Isoindole-1,3(2H)-dione,2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
- SCHEMBL77319
- DTXSID00726915
- 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
- CS-0165630
- CKFVSMPWXAASIQ-INIZCTEOSA-N
- 2-[(2S)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl) phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione
- 2-[(2S)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]isoindole-1,3-dione
- 2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
- 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
- L59AUC9NCN
- Rivaroxaban Impurity 27
- 2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione
- (S)-2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione? (Rivaroxaban Impurity pound(c)
- 2-[(2S)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 1369969-44-7
- MFCD23104293
-
- MDL: MFCD23104293
- Inchi: InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1
- InChI Key: CKFVSMPWXAASIQ-INIZCTEOSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C[C@H](CNC3=CC=C(C=C3)N4CCOCC4=O)O)C2=O
Computed Properties
- Exact Mass: 395.14812078g/mol
- Monoisotopic Mass: 395.14812078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.2Ų
- XLogP3: 1
2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H951190-2.5g |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 2.5g |
$1774.00 | 2023-05-18 | ||
TRC | H951190-1g |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 1g |
$ 845.00 | 2022-06-04 | ||
A2B Chem LLC | AA49892-5mg |
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- |
1369969-44-7 | >97% | 5mg |
$215.00 | 2024-01-04 | |
A2B Chem LLC | AA49892-5g |
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- |
1369969-44-7 | >97% | 5g |
$327.00 | 2024-01-04 | |
TRC | H951190-250mg |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 250mg |
$339.00 | 2023-05-18 | ||
A2B Chem LLC | AA49892-1mg |
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- |
1369969-44-7 | >97% | 1mg |
$202.00 | 2024-01-04 | |
TRC | H951190-100mg |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 100mg |
$ 190.00 | 2023-09-07 | ||
TRC | H951190-500mg |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 500mg |
$ 575.00 | 2023-09-07 | ||
TRC | H951190-1000mg |
2-[(2S)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione |
1369969-44-7 | 1g |
$1034.00 | 2023-05-18 | ||
A2B Chem LLC | AA49892-10mg |
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- |
1369969-44-7 | >97% | 10mg |
$241.00 | 2024-01-04 |
2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione
Introduction to 2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione and Its Significance in Modern Chemical Biology
The compound with the CAS no. 1369969-44-7, identified as 2-(2S)-2-Hydroxy-3-4-(3-oxo-4-morpholinyl)phenylaminopropyl-1H-isoindole-1,3(2H)-dione, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its complex heterocyclic framework and functional groups, has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic development. The unique combination of an isoindole core, hydroxy and aminopropyl substituents, and a morpholinyl moiety makes this compound a promising candidate for further exploration in medicinal chemistry.
In the realm of chemical biology, the exploration of novel scaffolds is crucial for developing next-generation therapeutics. The 1H-isoindole ring system, a prominent feature of this compound, has been increasingly studied for its role in modulating biological pathways. Isoindoles are known for their structural versatility and ability to interact with biological targets in diverse ways. The presence of a hydroxy group at the 2-position (specifically in the (S)-configuration) adds another layer of complexity, influencing both the electronic properties and stereochemical interactions of the molecule. This stereochemical specificity is particularly important in drug design, as it can significantly impact binding affinity and metabolic stability.
The 3-4-(3-oxo-4-morpholinyl)phenylamino part of the molecule introduces a rich pharmacophoric profile. Morpholine derivatives are well-documented for their pharmacological activity, often serving as key components in drugs targeting neurological and cardiovascular diseases. The 3-oxo group further enhances the molecular diversity, enabling unique interactions with biological receptors or enzymes. This segment of the compound suggests potential applications in modulating pathways involving neurotransmitter receptors or enzyme inhibition, areas where precise molecular interactions are critical.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like this one. The structural features of CAS no. 1369969-44-7 make it an attractive subject for virtual screening against large databases of biological targets. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases or proteases, which are often implicated in various diseases, including cancer and inflammatory disorders. These findings align with broader trends in drug discovery, where targeting aberrant signaling pathways is a key strategy.
The synthesis of such complex molecules requires meticulous attention to detail and state-of-the-art synthetic methodologies. The preparation of the isoindole core necessitates multi-step reactions that often involve transition metal catalysis or asymmetric synthesis to achieve high enantiomeric purity. The introduction of the hydroxy group at the (S)-configuration further complicates the synthetic route but is essential for maintaining biological activity. Techniques such as chiral resolution or enantioselective catalysis play a crucial role in achieving this level of precision.
In parallel with synthetic chemistry, pharmacological studies are underway to evaluate the biological profile of this compound. Initial in vitro assays have shown promising results, particularly in terms of interaction with specific protein targets. For instance, preliminary data suggest that it may interfere with the activity of certain enzymes involved in cell proliferation or apoptosis. These findings are particularly intriguing given the growing interest in small molecules that can modulate these critical cellular processes.
The morpholine moiety has been identified as a key pharmacophore contributing to the observed activity. Morpholine derivatives are known for their ability to enhance binding affinity through hydrogen bonding and hydrophobic interactions with biological targets. In this context, the 3-oxo group likely participates in further stabilization through additional non-covalent interactions, such as dipole-dipole interactions or π-stacking effects. These interactions are critical for achieving high specificity and efficacy.
From a therapeutic perspective, compounds like this one hold promise for addressing unmet medical needs by targeting disease-causing pathways with high precision. The structural complexity allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability—factors that are crucial for successful drug development. Furthermore, the stereochemical integrity imparted by the (S)-configuration ensures that only one enantiomer contributes to the observed effects while minimizing potential side reactions from alternative stereoisomers.
As research progresses, interdisciplinary collaboration between chemists, biologists, and computational scientists will be essential to fully exploit the potential of molecules like CAS no. 1369969-44-7. Advances in machine learning algorithms have enabled more accurate predictions of biological activity based on molecular structure alone; these tools can accelerate virtual screening efforts significantly by prioritizing candidates most likely to succeed.
The isoindole scaffold itself has emerged as a versatile building block with applications extending beyond pharmaceuticals into materials science and agrochemicals due to its ability to form stable complexes with various biomolecules through multiple interaction sites simultaneously—this versatility underscores why exploring derivatives remains so valuable even after initial successes have been achieved
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